molecular formula C25H27ClN4O2 B2449151 N-[(3-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1116045-25-0

N-[(3-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2449151
CAS No.: 1116045-25-0
M. Wt: 450.97
InChI Key: STGWQJZXCNBOCD-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrimidine moiety, and a chlorobenzyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O2/c1-2-18-6-8-22(9-7-18)32-24-15-23(28-17-29-24)30-12-10-20(11-13-30)25(31)27-16-19-4-3-5-21(26)14-19/h3-9,14-15,17,20H,2,10-13,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGWQJZXCNBOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine ring. This is followed by the introduction of the pyrimidine and chlorobenzyl groups through various organic reactions such as nucleophilic substitution and coupling reactions. Common reagents used in these reactions include bases like sodium hydride and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride as a base and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-3-[(phenylcarbonyl)amino]benzamide
  • N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide

Uniqueness

N-[(3-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[(3-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core, which is known for its diverse pharmacological properties. The presence of the chlorophenyl and ethylphenoxy groups suggests potential interactions with various biological targets.

Research indicates that compounds containing piperidine and pyrimidine moieties often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated antibacterial properties against various pathogens. For instance, studies show that derivatives with similar structures can inhibit bacterial growth effectively, particularly against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In related studies, piperidine derivatives exhibited strong inhibitory effects on these enzymes, suggesting that this compound might share this property .

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntibacterialModerate to strong activity against S. typhi and B. subtilis
Enzyme InhibitionStrong AChE and urease inhibitors with varying IC50 values
Anticancer PotentialIndications of antiproliferative effects in cell lines

Case Studies

  • Antimicrobial Screening : A study synthesized several piperidine derivatives, including compounds structurally related to this compound. These compounds were tested against multiple bacterial strains, showing significant inhibition against S. typhi with IC50 values comparable to established antibiotics .
  • Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition capabilities of similar piperidine compounds. The results indicated that these compounds could effectively inhibit AChE and urease, which are crucial in various physiological processes and disease mechanisms . The most active derivatives had IC50 values ranging from 0.63 µM to 6.28 µM, demonstrating their potential as therapeutic agents .

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